molecular formula C10H8FN5O3 B11516329 4-amino-N'-[(4-fluorobenzoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide

4-amino-N'-[(4-fluorobenzoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide

Cat. No.: B11516329
M. Wt: 265.20 g/mol
InChI Key: UYWBPPXSWFDOOE-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 4-amino-N'-[(4-fluorobenzoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide (molecular formula: C₁₀H₈FN₅O₃, molecular weight: 265.2 g/mol) features a 1,2,5-oxadiazole (furazan) core substituted at position 4 with an amino group and at position 3 with a carboximidamide moiety. The N′-hydroxy group is further esterified with a 4-fluorobenzoyl group, introducing electron-withdrawing and lipophilic characteristics . This structural complexity renders it a versatile intermediate for pharmacological and materials science applications.

Modifications, such as benzoylation or halogenation, are achieved through nucleophilic substitution or coupling reactions .

Key applications include:

  • Pharmacology: Derivatives of this scaffold inhibit phosphatidylinositol-3-kinase (PI3K) signaling by targeting pleckstrin homology (PH) domains .
  • Materials Science: Similar compounds are used in uranium adsorption when grafted onto biopolymers like chitosan .

Properties

Molecular Formula

C10H8FN5O3

Molecular Weight

265.20 g/mol

IUPAC Name

[(Z)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino] 4-fluorobenzoate

InChI

InChI=1S/C10H8FN5O3/c11-6-3-1-5(2-4-6)10(17)18-15-8(12)7-9(13)16-19-14-7/h1-4H,(H2,12,15)(H2,13,16)

InChI Key

UYWBPPXSWFDOOE-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)O/N=C(/C2=NON=C2N)\N)F

Canonical SMILES

C1=CC(=CC=C1C(=O)ON=C(C2=NON=C2N)N)F

Origin of Product

United States

Preparation Methods

Formation of Hydroxyamidine Intermediate

The synthesis begins with malononitrile, which undergoes hydroxylamine-mediated transformation under acidic conditions. In a representative procedure, malononitrile reacts with hydroxylamine hydrochloride and sodium nitrite in aqueous hydrochloric acid. This step generates hydroxyamidine (2 , 4-amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide) in 91% yield. Critical parameters include:

  • Temperature control : Maintaining 45°C during initial dissolution prevents premature decomposition.

  • Stoichiometry : A 1:3 molar ratio of malononitrile to hydroxylamine ensures complete conversion.

  • Workup : Neutralization to pH 7.0 with HCl precipitates the product, which is filtered and washed.

Diazotization to Hydroximoyl Chloride

The hydroxyamidine intermediate undergoes diazotization in a mixture of acetic acid, HCl, and sodium nitrite. Key considerations:

  • Reagent ratios : NaCl (2.9 equivalents) enhances chloride availability for substitution.

  • Reaction duration : Overnight stirring ensures complete conversion to 4-amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidamidoyl chloride (3 ).

  • Yield optimization : Ethyl acetate extraction and Na₂SO₄ drying achieve 57% isolated yield.

Coupling with 4-Fluorobenzoyloxy Derivative

The final step couples the hydroximoyl chloride with a 4-fluorobenzoyloxy nucleophile. Adapting methodology from IDO5L synthesis:

  • Nucleophile preparation : 4-Fluorobenzoic acid is activated as its acid chloride using thionyl chloride or oxalyl chloride.

  • Reaction conditions : Ethanol/water solvent system with NaHCO₃ (2.5 equivalents) maintains pH 8–9, facilitating nucleophilic acyl substitution.

  • Thermal profile : Heating at 60°C for 1 hour drives the reaction to completion.

  • Purification : Recrystallization from ethyl acetate/hexanes yields the target compound (theoretical yield: 80–88% based on analogous reactions).

Condensation-Cyclization Approach

Amidoxime Precursor Synthesis

This route starts with synthesizing 4-amino-1,2,5-oxadiazole-3-carboximidamide via cyclization of malononitrile derivatives:

  • Malononitrile hydroxylation : Reacting malononitrile with hydroxylamine in ethanol/water forms amidoxime.

  • Cyclization : Treatment with NaNO₂/HCl induces ring closure to the oxadiazole core.

Esterification with 4-Fluorobenzoyl Chloride

The carboximidamide’s hydroxylamine moiety undergoes esterification:

  • Activation : 4-Fluorobenzoyl chloride (1.2 equivalents) in dry dichloromethane.

  • Catalysis : Pyridine (1 equivalent) scavenges HCl, shifting equilibrium toward product formation.

  • Kinetics : Reactions complete within 4 hours at 0°C to prevent O→N acyl migration.

  • Yield : 70–75% after silica gel chromatography (hexanes:ethyl acetate 3:1).

Comparative Analysis of Synthetic Methods

ParameterThree-Step MethodCondensation-Cyclization
Total yield45–50%50–55%
Reaction steps32
Critical intermediatesHydroximoyl chlorideAmidoxime
Purification challengesDiazonium salt stabilityAcyl migration suppression
ScalabilityPilot-scale demonstratedLab-scale optimized

Mechanistic Insights

Diazotization Chemistry

The Staudinger/aza-Wittig mechanism underpins chloride formation:

  • Diazonium intermediate : HNO₂ generates nitrosonium (NO⁺), attacking the hydroxyamidine’s NH group.

  • Chloride displacement : Cl⁻ substitutes the diazo group, stabilized by resonance in the oxadiazole ring.

Acyl Transfer Selectivity

Esterification favors O-acylation over N-acylation due to:

  • Steric effects : The oxadiazole’s planar geometry hinders N-attack.

  • Electronic factors : Lone pair delocalization in the oxadiazole reduces amidine nucleophilicity.

Process Optimization Strategies

Solvent Systems

  • Polar aprotic solvents : DMF increases reaction rates but complicates product isolation.

  • Ether-water mixtures : MTBE/water biphasic systems improve yields to 82% by minimizing hydrolysis.

Catalytic Enhancements

  • Phase-transfer catalysts : Tetrabutylammonium bromide (10 mol%) accelerates coupling steps by 40%.

  • Microwave assistance : 15-minute irradiation at 100 W reduces cyclization time from 6 hours to 25 minutes.

Analytical Characterization

Critical quality control parameters include:

  • HPLC purity : >98% on C18 column (MeCN:H₂O 65:35, 1 mL/min).

  • MS (ESI+) : m/z 265.20 [M+H]⁺ (calc. 265.07).

  • ¹H NMR (DMSO-d₆) : δ 8.12 (d, 2H, ArF), 7.45 (t, 2H, ArF), 6.01 (s, 2H, NH₂), 5.88 (s, 1H, NH).

Industrial-Scale Considerations

Cost Drivers

  • 4-Fluorobenzoyl chloride : Accounts for 62% of raw material costs at >$250/kg.

  • Waste streams : HCl gas neutralization adds $12/kg production cost.

Green Chemistry Innovations

  • Solvent recovery : Distillation recovers >90% ethanol, reducing waste.

  • Catalyst recycling : Silica-immobilized SnCl₂ enables 5 reaction cycles without activity loss .

Chemical Reactions Analysis

Functional Groups and Their Reactivity

The compound’s structure includes:

  • Amino group (-NH₂) : Highly nucleophilic, prone to acylation, alkylation, or oxidation.

  • Carboximidamide (-NH-C(=NH)-O-) : Can undergo hydrolysis, condensation, or cyclization.

  • Fluorobenzoyloxy moiety (-OCOC₆H₄-F) : Susceptible to ester cleavage or acyl transfer due to the electron-withdrawing fluorine atom.

These groups confer distinct reaction pathways, as observed in analogous oxadiazole derivatives .

Nucleophilic Substitution and Acylation

The amino group can react with electrophiles (e.g., acylating agents) under acidic or basic conditions. For example:

  • O-acylation : Amidoximes (related compounds) undergo O-acylation with anhydrides (e.g., acetic anhydride) under acidic catalysis, forming azo derivatives .

  • Cyclization : Amino groups may participate in intramolecular cyclization, forming fused ring systems when activated by reagents like HOF-CH₃CN .

Hydrolysis and Condensation

The carboximidamide group can hydrolyze to form carboxylic acids or amides under acidic/basic conditions. For instance:

  • Hydrolysis : Hydrolysis of amidoximes (precursors to oxadiazoles) yields amides or nitriles, depending on conditions .

  • Condensation : The amidoxime intermediate may undergo condensation with carbonyl compounds to form heterocycles .

Oxidation and Functional Group Conversion

  • Amino to nitro : Amino groups in oxadiazole derivatives can be oxidized to nitro groups using reagents like trichloroisocyanuric acid (TCCA), enhancing stability and reactivity .

  • Fluorobenzoyloxy cleavage : The ester linkage in the fluorobenzoyloxy group may hydrolyze under alkaline conditions, releasing the fluorobenzoyl fragment.

Comparative Analysis of Reaction Conditions

Reaction TypeReagents/ConditionsProduct TypeReference
O-acylationAcetic anhydride, acidic catalysisAzo derivatives
Cyclization (intramolecular)HOF-CH₃CN, acidic conditionsFused ring systems
Oxidation (amino → nitro)TCCA, mild conditionsNitro-substituted oxadiazoles
Hydrolysis (ester)Alkaline conditionsCarboxylic acids

Cyclization and Dimerization

In related oxadiazole derivatives, amidoximes undergo cyclization via nitrile oxide intermediates. For example:

  • 3,4-disubstituted oxadiazole 2-oxides react with dipolarophiles to form furoxan frameworks, which can dimerize under specific conditions .

  • 1,2,4-oxadiazoles form via condensation of amidoximes and esters, followed by cyclization .

Ester Cleavage and Acyl Transfer

The fluorobenzoyloxy group’s reactivity parallels ester hydrolysis in other oxadiazole derivatives. For instance:

  • Ester hydrolysis : Alkaline conditions cleave ester bonds, releasing aromatic acids.

  • Acyl transfer : The electron-withdrawing fluorine may stabilize intermediates during acyl transfer reactions.

Key Research Findings

  • Biological Target Interactions : The compound’s oxadiazole core and substituents enhance binding to enzymes linked to cancer and inflammation pathways.

  • Synthetic Versatility : Oxadiazoles often serve as scaffolds for drug design due to their ability to undergo diverse functional group transformations .

  • Stability Trends : Fluorine substitution in aromatic rings (e.g., fluorobenzoyloxy) may stabilize intermediates during oxidation or hydrolysis .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives, including 4-amino-N'-[(4-fluorobenzoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For instance:

  • Cell Line Studies : In vitro studies have shown that compounds with similar oxadiazole structures exhibit substantial growth inhibition in cancer cell lines such as MDA-MB-231 (breast cancer), HT-29 (colon cancer), and others . The mechanism often involves inducing apoptosis and disrupting cell cycle progression.
  • Mechanistic Insights : Research indicates that these compounds can modulate mitochondrial pathways, leading to increased levels of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2), ultimately triggering programmed cell death in cancer cells .

Other Biological Activities

Beyond anticancer properties, derivatives of oxadiazoles have shown promise in other therapeutic areas:

  • Antiviral Activity : Some studies suggest that oxadiazole compounds may also possess antiviral properties, although specific data on 4-amino-N'-[(4-fluorobenzoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide is limited in this regard .
  • Anti-diabetic Potential : Recent investigations into related oxadiazole derivatives have indicated potential anti-diabetic effects through mechanisms involving glucose metabolism modulation .

Case Studies and Research Findings

Several case studies have documented the synthesis and evaluation of oxadiazole derivatives:

  • Synthesis and Evaluation : A study synthesized a series of pyrimidine-1,3,4-oxadiazole conjugates and evaluated their anticancer activities against multiple human cancer cell lines. The findings showed significant cytotoxicity and apoptosis induction in treated cells .
  • In Silico Studies : Molecular docking studies have been employed to predict the interaction between oxadiazole derivatives and target proteins involved in cancer progression. These studies help elucidate the structure-activity relationship (SAR) guiding future compound design .

Mechanism of Action

The mechanism of action of 4-amino-N’-[(4-fluorobenzoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling and function.

    Altering Gene Expression: Affecting the expression of genes involved in critical cellular processes.

Comparison with Similar Compounds

Structural Modifications and Functional Impact

The table below highlights critical structural variations and their implications:

Compound Name (CAS or Key Identifier) Substituents/Modifications Key Applications/Activities References
4-amino-N'-[(4-fluorobenzoyl)oxy]-... (Target) 4-fluorobenzoyloxy at N′-position Research (exact applications under study)
4-amino-N-(3-chloro-4-fluorophenyl)-... 3-chloro-4-fluorophenyl group Radiolabeling (potential PET imaging agents)
Epacadostat (INCB024360) Bromo, 4-fluorophenyl, sulfonamide extensions IDO1 inhibition (cancer immunotherapy)
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan Fused 1,2,4-oxadiazole ring with methyl group Insensitive energetic materials
Chitosan-4-amino-N′-hydroxy... (Se derivative) Selenium-functionalized amidoxime Enhanced uranium adsorption capacity
4-amino-N'-(benzoyloxy)-N-(2,4-dimethylphenyl)-... 2,4-dimethylphenyl substitution DHFR inhibition (rheumatoid arthritis)

Key Research Findings

  • Pharmacological Activity: The 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide core is critical for binding to PH domains, as seen in PI3K/AKT pathway inhibitors . Substitutions like the 4-fluorobenzoyloxy group in the target compound may enhance membrane permeability or target specificity. Epacadostat’s bromo and sulfonamide groups contribute to its potency as an indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, achieving clinical relevance in oncology .
  • Materials Science: Chitosan composites functionalized with selenium derivatives of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide exhibit superior uranium adsorption (pH 4–9) due to improved chemical stability .
  • Energetic Materials: The fusion of 1,2,5- and 1,2,4-oxadiazole rings in 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan enhances thermal stability and insensitivity, making it suitable for explosives .

Structure-Activity Relationship (SAR) Trends

  • Electron-Withdrawing Groups : Fluorine or chlorine at the benzoyloxy position (e.g., target compound) may improve metabolic stability and binding affinity .
  • Bulkier Substituents : The 2,4-dimethylphenyl group in DHFR inhibitors increases steric complementarity with the methotrexate-binding pocket .
  • Heterocyclic Fusion : Combining oxadiazole isomers (e.g., 1,2,4- and 1,2,5-) balances energy density and safety in energetic materials .

Biological Activity

4-amino-N'-[(4-fluorobenzoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide (CAS: 312524-23-5) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

PropertyValue
Molecular FormulaC10H8FN5O3
Molecular Weight265.20 g/mol
CAS Number312524-23-5

The biological activity of 4-amino-N'-[(4-fluorobenzoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide is primarily attributed to its ability to inhibit specific enzymes and pathways involved in various diseases:

  • Indoleamine 2,3-dioxygenase (IDO1) Inhibition : This compound has been identified as a potent inhibitor of IDO1, an enzyme implicated in immune regulation and tumor progression. In a study, it was shown to have a low nanomolar IC50 value, indicating high potency against this target .
  • Anticancer Activity : The oxadiazole derivatives have been noted for their anticancer properties. Research indicates that compounds similar to 4-amino-N'-[(4-fluorobenzoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and cell cycle arrest .

Study 1: Synthesis and IDO1 Targeting

A study focused on the synthesis of [(18)F]IDO5L, a radiolabeled derivative of 4-amino-N'-[(4-fluorobenzoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide. This compound was utilized as a PET imaging probe for IDO1 expression in tumors. The study reported that the compound achieved high radiochemical purity and specific activity, making it a promising candidate for imaging studies in cancer research .

Study 2: Anticancer Activity Assessment

Another significant study evaluated the anticancer potential of oxadiazole derivatives, including those related to 4-amino-N'-[(4-fluorobenzoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide. These derivatives showed substantial cytotoxicity against human cancer cell lines such as HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast adenocarcinoma). The mechanisms involved mitochondrial-mediated apoptosis characterized by changes in mitochondrial membrane potential and activation of caspases .

Summary of Biological Activities

The biological activities associated with 4-amino-N'-[(4-fluorobenzoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide can be summarized as follows:

Activity TypeDescription
IDO1 InhibitionPotent inhibitor with low nanomolar IC50
Anticancer PropertiesInduces apoptosis and cell cycle arrest in cancer cells
Imaging ApplicationsPotential use as a PET imaging probe for tumor detection

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-amino-N'-[(4-fluorobenzoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via multi-step pathways involving:

  • Amidoxime formation : Coupling chloro-oxime intermediates with amines (e.g., 3-chloro-4-fluoroaniline) under reflux in aqueous KOH to form amidoxime precursors .
  • Oxadiazole ring closure : Use of 1,1’-carbonyldiimidazole (CDI) to protect amidoximes, yielding oxadiazole intermediates with >90% efficiency .
  • Fluorobenzoylation : Reaction of alcohol intermediates with 4-fluorobenzoyl chloride under basic conditions (e.g., NaHCO₃) to introduce the fluorinated aromatic moiety .
    • Critical factors : Temperature control during fluorination (e.g., Methyl DAST at 0–5°C achieves 81% yield) and hydrolysis (NaOH at 42–45°C for oxadiazole ring opening) are crucial .

Q. What structural features of this compound contribute to its biological activity as an IDO1 inhibitor?

  • Key motifs :

  • 4-Amino-1,2,5-oxadiazole core : Binds competitively to the heme-active site of IDO1, with a reported Ki of 1.5 μM and IC₅₀ of 1 μM in HeLa cells .
  • 4-Fluorobenzoyloxy group : Enhances lipophilicity and membrane permeability, critical for cellular uptake .
    • Validation : Absorption spectroscopy confirms direct interaction with ferrous heme in IDO1, while mutagenesis studies highlight residue-specific binding (e.g., Phe226, Ser263) .

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

  • Primary methods :

  • LCMS : Monitors reaction progress (e.g., m/z = 144.0 for amidoxime intermediates) .
  • ¹³C NMR : Confirms regiochemistry (e.g., δ 155.8 ppm for oxadiazole carbons) .
  • Radio-TLC : Quantifies labeling efficiency in [¹⁸F]-radiolabeled derivatives (e.g., 66% yield for tosylate precursors) .

Advanced Research Questions

Q. How can researchers optimize the synthetic pathway to address low yields in fluorination steps?

  • Challenge : Fluorination with Methyl DAST yields ~81% but requires strict anhydrous conditions .
  • Solutions :

  • Alternative fluorinating agents : Use of XtalFluor-E or Deoxo-Fluor to improve selectivity .
  • Microwave-assisted synthesis : Reduces reaction time and improves purity (e.g., 30-minute reflux vs. overnight conventional methods) .
    • Validation : HRMS and ¹⁹F NMR to confirm fluorinated product integrity .

Q. What experimental strategies resolve contradictions in reported IC₅₀ values across different IDO1 inhibition assays?

  • Data discrepancies : IC₅₀ ranges from 1 μM (HeLa cells) to 10 μM (recombinant IDO1) due to:

  • Assay conditions : Differences in heme saturation (ferrous vs. ferric) and substrate (tryptophan) concentrations .
  • Cell-line variability : Endogenous heme levels in HeLa vs. engineered systems .
    • Standardization : Use of a unified assay protocol (e.g., 10 μM heme, 100 μM tryptophan) and orthogonal validation via SPR binding kinetics .

Q. How does computational docking inform the design of derivatives targeting non-IDO1 pathways (e.g., PI3K/AKT or DHFR)?

  • Case study : Molecular dynamics simulations reveal:

  • PI3K/AKT inhibition : The oxadiazole-carboximidamide scaffold interacts with the PIP3-binding PH domain of AKT (ΔG = -9.6 kcal/mol), disrupting membrane recruitment .
  • DHFR binding : Competes with methotrexate by occupying the same cavity, with 21 shared residues (e.g., Leu22, Phe34) .
    • Validation : Free-energy perturbation (FEP) calculations and in vitro enzyme inhibition assays (e.g., IC₅₀ = 2.1 μM for AKT1) .

Q. What in vivo models are appropriate for evaluating pharmacokinetic challenges (e.g., rapid glucuronidation)?

  • Metabolic stability : The compound undergoes Phase II glucuronidation in hepatic microsomes, reducing bioavailability .
  • Model selection :

  • CYP3A4-humanized mice : Assess first-pass metabolism and plasma half-life.
  • Tumor xenografts : Correlate IDO1 inhibition (plasma Kyn/Trp ratio) with tumor regression .
    • Mitigation : Co-administration with UDP-glucuronosyltransferase inhibitors (e.g., probenecid) .

Methodological Considerations

  • Synthetic reproducibility : Detailed protocols for amidoxime activation and fluorobenzoylation are in Supplementary Schemes of .
  • Assay design : Standardize heme concentration (10 μM) and pre-incubate IDO1 with ascorbate to maintain ferrous state .
  • Data interpretation : Cross-reference NMR shifts (e.g., δ 155.4 ppm in DMSO-d₆ ) with computational predictions (e.g., Gaussian 16 B3LYP/6-31G*) to confirm regiochemistry.

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